N-[3-(morpholin-4-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

Catalog No.
S11410339
CAS No.
M.F
C23H26N4O3
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(morpholin-4-yl)propyl]-1-oxo-2-(pyridin-2-yl...

Product Name

N-[3-(morpholin-4-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

IUPAC Name

N-(3-morpholin-4-ylpropyl)-1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C23H26N4O3/c28-22(25-10-5-11-26-12-14-30-15-13-26)21-17-27(16-18-6-3-4-9-24-18)23(29)20-8-2-1-7-19(20)21/h1-4,6-9,17H,5,10-16H2,(H,25,28)

InChI Key

VTTKJCXTWJPBLJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CN(C(=O)C3=CC=CC=C32)CC4=CC=CC=N4

N-[3-(morpholin-4-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound characterized by a unique molecular structure that features a morpholine ring, a pyridine moiety, and an isoquinoline backbone. Its molecular formula is C23H26N4O3C_{23}H_{26}N_{4}O_{3}, and it has a molecular weight of 406.5 g/mol . This compound is notable for its potential applications in medicinal chemistry and pharmacology.

The chemical reactivity of N-[3-(morpholin-4-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide can be explored through various synthetic pathways. The presence of the carboxamide functional group allows for nucleophilic substitution reactions, while the isoquinoline structure can participate in electrophilic aromatic substitutions. Additionally, the morpholine ring may undergo reactions typical for heterocycles, such as alkylation or acylation.

Preliminary studies suggest that N-[3-(morpholin-4-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide exhibits significant biological activity. Compounds containing similar structural motifs have been reported to possess anti-cancer, anti-inflammatory, and neuroprotective properties. Investigations into its specific biological effects are ongoing, with potential implications in treating various diseases.

The synthesis of N-[3-(morpholin-4-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Isoquinoline Core: Starting from appropriate precursors, the isoquinoline structure can be synthesized via cyclization reactions.
  • Introduction of the Morpholine Group: The morpholine moiety can be added through nucleophilic substitution on an activated halide.
  • Pyridine Functionalization: The pyridine ring can be introduced using methods such as Friedländer synthesis or via coupling reactions.
  • Final Assembly: The final compound is obtained through condensation reactions or coupling between the isoquinoline and carboxamide functionalities.

N-[3-(morpholin-4-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting various diseases due to its structural diversity and biological activity.
  • Chemical Research: As a tool for studying isoquinoline derivatives and their pharmacological effects.

Interaction studies are crucial for understanding the pharmacodynamics of N-[3-(morpholin-4-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Cellular Uptake Studies: Understanding how effectively the compound penetrates cellular membranes.
  • Toxicological Evaluations: Assessing any potential adverse effects on human health or environmental safety.

Several compounds share structural characteristics with N-[3-(morpholin-4-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide. Here are some notable examples:

Compound NameSimilaritiesUnique Features
1-Ethyl-N-[3-(morpholin-4-YL)propyl]-4-oxo-6-(1,2,3,4-tetrahydroisoquinoline)Contains morpholine and isoquinoline structuresHigher molecular weight (538.7 g/mol)
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridinMorpholine presence and aromatic ringsDifferent core structure (dihydropyridine)
2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]-N-[2-(4-morpholinyl)phenyl]acetamideMorpholine integration and potential pharmacological activityIncorporates a tetrazole ring

N-[3-(morpholin-4-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide stands out due to its unique combination of functional groups and potential therapeutic applications that differentiate it from these similar compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

406.20049070 g/mol

Monoisotopic Mass

406.20049070 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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